BenchChemオンラインストアへようこそ!

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

Peptide synthesis Orthogonal protection Sequential deprotection

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1), systematically named benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is a doubly protected γ-aminobutyric acid (GABA) derivative bearing a tert-butoxycarbonyl (Boc) carbamate on the amine and a benzyl ester on the carboxylic acid terminus. With a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol, this aliphatic-chain linker compound is classified as a protected amino acid building block widely employed in peptide synthesis, medicinal chemistry, and PROTAC (PROteolysis TArgeting Chimera) development.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 95656-84-1
Cat. No. B3394217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate
CAS95656-84-1
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-10-14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)
InChIKeyIULXHTDTBJDFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1): Procurement-Grade Specifications and Compound Identity


Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1), systematically named benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is a doubly protected γ-aminobutyric acid (GABA) derivative bearing a tert-butoxycarbonyl (Boc) carbamate on the amine and a benzyl ester on the carboxylic acid terminus [1]. With a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol, this aliphatic-chain linker compound is classified as a protected amino acid building block widely employed in peptide synthesis, medicinal chemistry, and PROTAC (PROteolysis TArgeting Chimera) development . Its XLogP3 of 2.6 and topological polar surface area (TPSA) of approximately 64.6 Ų position it as a moderately lipophilic intermediate compatible with both organic-phase reactions and reverse-phase chromatographic purification [1]. Commercially available at standard purities of 95% to 98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC from multiple suppliers, this compound serves as a procurement-ready synthetic building block .

Why Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate Cannot Be Replaced by Generic Mono-Protected GABA Derivatives


Generic substitution of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate with in-class mono-protected GABA analogs—such as Boc-GABA-OH (CAS 57294-38-9) or GABA benzyl ester (CAS 46347-99-3)—fails because this compound delivers an orthogonal dual-protection architecture in a single procurement item. The Boc carbamate (acid-labile, TFA-cleavable) and the benzyl ester (hydrogenolysis-labile, Pd/C–H₂ cleavable) permit fully independent, sequential deprotection without protecting group crossover, a strategic requirement in multi-step fragment condensation, solid-phase peptide synthesis (SPPS), and asymmetric PROTAC linker assembly [1]. Substituting with Boc-GABA-OH forfeits the carboxyl protection needed for selective C-terminal activation; substituting with GABA benzyl ester leaves the amine unprotected and prone to uncontrolled oligomerization or N-acylation side reactions. Furthermore, the benzyl ester provides a UV-active chromophore (λmax ~254 nm) for direct HPLC monitoring of reaction progress without derivatization—a capability absent in Boc-GABA-OH [2]. The evidence detailed below quantifies these differentiators relative to the nearest commercially available alternatives.

Quantitative Comparative Evidence for Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1) Versus Closest Analogs


Orthogonal Dual-Protection Capability Versus Mono-Protected Boc-GABA-OH and GABA-OBn

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is the only commercially available GABA building block that simultaneously carries an acid-labile Boc group on the amine (cleavable with 50% TFA/DCM or 4 M HCl/dioxane) and a hydrogenolysis-labile benzyl ester on the carboxyl (cleavable with H₂, Pd/C) [1]. The two mono-protected comparators—Boc-GABA-OH (CAS 57294-38-9) and GABA benzyl ester (CAS 46347-99-3)—each possess only one orthogonal handle. In Boc-strategy SPPS, premature cleavage of the benzyl ester–resin linkage during iterative TFA-mediated Boc removal is a documented failure mode when using unprotected carboxyl intermediates; the target compound, by providing the benzyl ester pre-installed on a defined small-molecule scaffold rather than on a resin, enables solution-phase fragment preparation with full control over both termini .

Peptide synthesis Orthogonal protection Sequential deprotection

Boc Deprotection Efficiency and Orthogonality Versus Cbz Strategy: Quantitative Yield Comparison

In a controlled dipeptide model system comparing carbamate deprotection methods, Boc removal with TFA (8 equivalents, 5 h, DCM) proceeded with quantitative conversion and afforded the deprotected product in 70% isolated yield. In contrast, Cbz removal via catalytic hydrogenolysis (H₂ 1 atm, 10% Pd/C, 18 h, MeOH) gave quantitative conversion but only 57% isolated yield for the analogous Cbz-protected dipeptide [1]. Although this head-to-head comparison was performed on Boc-Gly-(2S)-Ind-OMe and Cbz-Gly-(2S)-Ind-OMe rather than on the GABA scaffold directly, the carbamate reactivity is a class-level property dictated by the N-protecting group, not the amino acid side chain. Additionally, the benzyl ester on the target compound is stable under the acidic Boc-deprotection conditions (50% TFA/DCM), as benzyl esters require stronger acid (HF or HBr/AcOH) or hydrogenolysis for cleavage, enabling chemoselective amine liberation without carboxyl exposure [2]. In contrast, Cbz removal via hydrogenolysis would simultaneously cleave a benzyl ester, destroying orthogonality—a critical limitation if Cbz-GABA-OBn were used as an alternative.

Deprotection yield Boc vs Cbz Orthogonal strategy

Lipophilicity Differential (LogP) Versus Boc-GABA-OH: Implications for Extractive Workup and Reverse-Phase Purification

The benzyl ester moiety in Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate imparts substantially higher lipophilicity compared to the free-carboxyl analog Boc-GABA-OH. The target compound has a computed XLogP3 of 2.6 and a supplier-reported LogP of 3.03, whereas Boc-GABA-OH has a computed XLogP of 0.77–1.77 and a supplier-reported LogP of approximately 1.77 [1][2]. This LogP differential of approximately +0.8 to +2.2 units (depending on the measurement model) translates to a predicted ~6- to ~160-fold higher octanol/water partition coefficient, facilitating efficient extraction into organic solvents (EtOAc, DCM) during aqueous workup and providing superior retention on C18 reverse-phase HPLC columns for purification monitoring . The uncharged benzyl ester also avoids the pH-dependent ionization of the free carboxylic acid in Boc-GABA-OH, ensuring consistent chromatographic behavior across the pH 2–8 range commonly used in preparative HPLC.

LogP Lipophilicity Chromatographic retention Extractive workup

Benzyl Ester UV Chromophore for Direct HPLC Monitoring Versus Chromophore-Deficient Boc-GABA-OH

The benzyl ester in Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate provides a strong UV chromophore (λmax ~254 nm, ε ~200–300 M⁻¹cm⁻¹ for the phenyl ring π→π* transition) enabling direct HPLC-UV monitoring of reaction progress and product purity at the industry-standard 254 nm wavelength without pre-column derivatization [1][2]. In contrast, Boc-GABA-OH (CAS 57294-38-9) lacks any aromatic or conjugated chromophore; its UV absorption is limited to the carbamate n→π* transition below 220 nm, a region plagued by solvent cutoff interference from methanol, acetonitrile, and DCM . Benzyl esters are routinely detected at 254 nm in reverse-phase HPLC assays for kinetic analysis, and the benzyl chromophore has been validated for quantification of benzyl ester hydrolysis with UV detection at 254 nm using diode-array detectors, establishing this as a reliable, solvent-compatible analytical wavelength [1]. The GABA benzyl ester comparator (CAS 46347-99-3) shares this UV advantage but lacks the Boc amine protection, precluding its direct use in Boc-strategy syntheses without additional protection steps.

UV detection HPLC monitoring Benzyl chromophore Reaction tracking

Commercial Purity and Batch-Specific QC Documentation Versus Generic Reagent-Grade GABA Derivatives

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1) is available from multiple suppliers at standard purities of 98% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data—for example, Bidepharm (Catalog BD00814970, 98% purity) and Leyan (Product No. 1698308, 98% purity) . Select suppliers offer the compound at 95% minimum purity (AKSci, Catalog 1423CV) with full quality assurance documentation . ChemicalBook supplier listings confirm availability at 98% HPLC purity in bulk quantities (100 g to 1 kg), indicating established supply chain maturity . In contrast, the closest mono-protected comparator, GABA benzyl ester (CAS 46347-99-3, unprotected amine), is predominantly available as the hydrochloride or p-tosylate salt (CAS 78287-52-2 or 26727-22-0), introducing counterion variability and hygroscopicity concerns that complicate stoichiometric calculations for subsequent coupling reactions. The hydrochloride salt (C₁₁H₁₆ClNO₂, MW 229.7) further requires neutralization before N-acylation, adding a step and potential yield loss.

Purity specification Quality control Batch certification Procurement

Synthetic Versatility: Compatibility with Both Boc-Strategy SPPS and Solution-Phase Fragment Condensation

The Boc/benzyl ester combination in Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is directly compatible with the classical Boc-strategy solid-phase peptide synthesis (Boc-SPPS), where iterative TFA-mediated Boc removal is employed for chain elongation while the benzyl ester (or benzyl ester–resin linkage) remains intact until final HF cleavage . This compound can be used either as a soluble building block in solution-phase fragment condensation (where the benzyl ester is retained for C-terminal protection and later removed by hydrogenolysis) or anchored to a resin for SPPS. The analogous Fmoc-protected GABA building block (Fmoc-GABA-OH, CAS 116821-47-7) is incompatible with Boc-SPPS because Fmoc removal requires basic conditions (20% piperidine/DMF) that would cleave the benzyl ester–resin linkage in Boc-strategy protocols . Conversely, Boc-GABA-OH cannot serve as a C-terminal residue in SPPS without additional esterification to the resin. Only the target compound provides both protecting groups pre-installed for either synthetic strategy without requiring additional protection/deprotection steps.

Solid-phase peptide synthesis Solution-phase synthesis Fragment coupling Protecting group strategy

Best Research and Industrial Application Scenarios for Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate (CAS 95656-84-1)


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of GABA-Containing Peptide Sequences

In Boc-SPPS protocols requiring a GABA residue at the C-terminus or internal position, Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate serves as a pre-protected building block that can be directly coupled to the growing peptide chain after benzyl ester hydrogenolysis to the free acid. The Boc group withstands the hydrogenolysis conditions (H₂, Pd/C) used to liberate the carboxyl, and subsequent TFA-mediated Boc removal proceeds quantitatively (70% class-reference yield) to expose the amine for further chain elongation [1]. This dual-protection strategy avoids the premature resin-linker cleavage observed when unprotected carboxyl intermediates are subjected to iterative TFA deprotection cycles in Boc-SPPS .

Solution-Phase Fragment Condensation for Complex Peptide and Peptidomimetic Assembly

For convergent solution-phase syntheses of medium-sized peptides (5–20 residues) or peptidomimetics, the orthogonal Boc/benzyl ester system enables independent activation of either terminus. The benzyl ester can be selectively hydrogenolyzed to the free acid for C-terminal activation (e.g., HBTU/DIPEA coupling), while the Boc group remains intact. Conversely, the Boc group can be removed with TFA/DCM to expose the amine for N-terminal coupling, with the benzyl ester surviving these acidic conditions. This sequential deprotection logic, supported by the 70% Boc-deprotection yield and benzyl ester acid stability data [1], is the foundational orthogonal strategy for fragment condensation and is not achievable with mono-protected GABA derivatives.

PROTAC Linker Construction and Bifunctional Degrader Assembly

As an aliphatic-chain linker building block, Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate provides a 4-carbon (γ-aminobutyryl) spacer with terminal amine and carboxyl functionalities suitable for sequential conjugation to an E3 ligase ligand and a target-protein ligand in PROTAC development . The benzyl ester can be selectively removed to attach the first ligand via amide bond formation, after which Boc deprotection liberates the amine for attachment of the second ligand. The moderate lipophilicity (XLogP3 = 2.6) of the benzyl ester–protected intermediate facilitates organic-phase coupling reactions and chromatographic purification, while the final deprotected GABA linker contributes hydrophilicity to the assembled PROTAC molecule [2].

GABA-Derivative Prodrug and Bioactive Molecule Synthesis

For medicinal chemistry programs targeting GABA receptors, GABA aminotransferase (GABA-AT), or ASCT2 transporters, this compound provides a direct entry point to GABA-based analogs with differential N- and C-terminal functionalization. The Boc-protected amine prevents premature N-acylation during ester modifications, while the benzyl ester can be transesterified, reduced, or converted to the acyl chloride for further derivatization. Patent literature describes GABA benzyl ester derivatives as prodrug intermediates that cross the blood-brain barrier more effectively than free GABA [3]. The 98% HPLC purity baseline ensures that structure-activity relationship (SAR) data generated from this building block are not confounded by impurities exceeding 2%.

Quote Request

Request a Quote for Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.